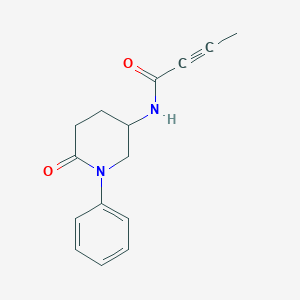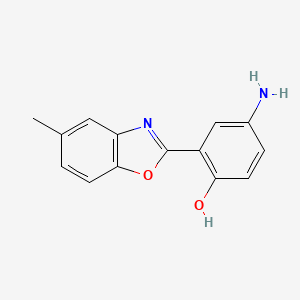
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, also known as 4-Amino-5-methylbenzo-2-oxazolone (AMBO), is an organic compound and a member of the oxazolone family. It is a white solid powder with a molecular weight of 213.22 g/mol and a melting point of 188-190 °C. AMBO is a versatile and highly reactive molecule that can be used in numerous applications in organic synthesis. It is used in the synthesis of organic compounds, such as aldehydes, ketones, amines, and other heterocyclic compounds. Additionally, AMBO has been used in the synthesis of pharmaceuticals, dyes, and other materials.
科学的研究の応用
Antibacterial Properties
- Synthesis and Antibacterial Properties : Schiff base compounds similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been synthesized and shown to exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives for Cancer Treatment : Studies on new zinc phthalocyanine derivatives, structurally similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, have shown that these compounds possess high singlet oxygen quantum yield, making them potent for use as Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin et al., 2020).
Fluorescent and Colorimetric pH Probe
- Use in pH Monitoring : A study has developed a highly water-soluble fluorescent and colorimetric pH probe using a compound structurally similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. This probe is effective for monitoring acidic and alkaline solutions and can potentially work as an on-off real-time pH sensor for intracellular pH imaging (Diana et al., 2020).
Photophysical Characteristics in Fluorescence
- Photophysical Properties in Fluorescent Compounds : Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, which include compounds structurally related to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, has revealed that these compounds exhibit significant photophysical properties with single absorption and dual emission characteristics. This makes them suitable for applications in fluorescence-based technologies (Padalkar et al., 2011).
Proteasome Inhibition and Anticancer Effects
- Proteasome Inhibition in Cancer Cells : Compounds including 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol have been studied for their potential in inhibiting the proliferation of human liver cancer HepG2 cells. These compounds have shown to inhibit the activity of the human cancer cellular 20S proteasome, suggesting their potential use in anticancer therapies (Yan et al., 2015).
Electrochemical Oxidation and Organosulfur Synthesis
- Electrochemical Synthesis of Organosulfur Compounds : A study on the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, closely related to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, demonstrated the synthesis of new organosulfur compounds. This process could have significant implications in the field of organic chemistry and materials science (Amani & Torabi, 2021).
Synthesis and Antimicrobial Activity
- Development of Antimicrobial Agents : Research has been conducted on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including compounds similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. These compounds have been evaluated for their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Padalkar et al., 2016).
特性
IUPAC Name |
4-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-7-9(15)3-4-12(10)17/h2-7,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJINNIPXJAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

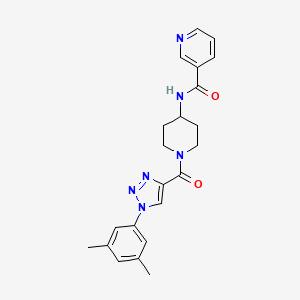
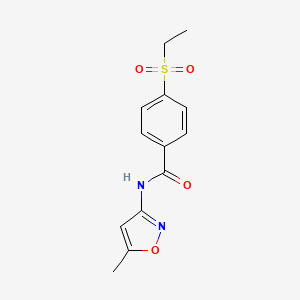


![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)



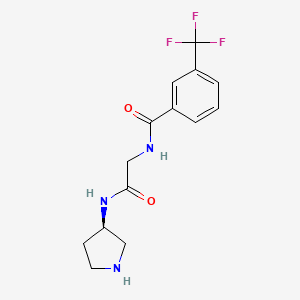

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)


